Z-Tyr-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313627 | |
| Record name | Carbobenzoxy-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1164-16-5 | |
| Record name | Carbobenzoxy-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1164-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbobenzoxy-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(benzyloxy)carbonyl]-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Evolution of Protected Amino Acids in Organic Synthesis
The challenge of chemically synthesizing proteins, molecules fundamental to life, has been a central theme in organic chemistry for over a century. Early efforts at the beginning of the 20th century by pioneers like Emil Fischer demonstrated the feasibility of linking amino acids together. Fischer correctly proposed the polypeptide theory of protein structure and even succeeded in synthesizing a remarkable octadecapeptide. ias.ac.in However, these early syntheses were uncontrolled, often resulting in mixtures of products because the reactive amino and carboxyl groups of the amino acids could form bonds in undesired sequences. ucalgary.ca
The critical breakthrough came with the concept of "protecting groups"—temporary modifications to reactive functional groups to prevent them from participating in unwanted side reactions. ucalgary.cawikipedia.org The development of a protecting group that could be easily attached to an amino acid's amino group and then reliably removed under conditions that would not break the newly formed peptide bonds was paramount.
This pivotal advance occurred in 1932 when Max Bergmann and his colleague Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group. wikipedia.orgwikipedia.orgresearchgate.netnih.gov This discovery is widely considered an "epoch-making" event that launched the era of modern, controlled peptide synthesis. ias.ac.inwiley-vch.de The Z-group was the first truly practical, reversible N-protecting group, allowing for the stepwise and predictable assembly of amino acids into peptides. researchgate.netnih.gov This innovation laid the groundwork for the first chemical synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud in 1953, a feat that earned him the Nobel Prize in Chemistry. ias.ac.inresearchgate.net The Bergmann-Zervas method remained the dominant strategy in the field for two decades, and the development of other protecting groups, such as the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, was built upon the foundational principles they established. wikipedia.orgnih.govpeptide.com
Rationale for Carbobenzyloxy Z Group Utilization in Amino Acid Protection
The carbobenzyloxy (Z) group became a cornerstone of peptide synthesis due to a combination of favorable characteristics that addressed the key challenges of the time. researchgate.net Its utility is rooted in how effectively it functions as a protecting group: it is straightforward to introduce, stable during the crucial peptide bond formation step, and can be selectively removed under mild conditions. creative-peptides.comresearchgate.net
Key Advantages of the Z-Group:
Ease of Introduction: The Z-group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride or Cbz-Cl) under mild basic conditions. masterorganicchemistry.com
Stability: Z-protected amino acids are stable compounds, often crystalline solids that are easy to handle and purify. researchgate.netpharmaceutical-networking.com The Z-group itself is robust and resistant to the conditions required for peptide coupling and to mildly acidic or basic treatments, preventing its premature loss during synthesis. creative-peptides.comug.edu.pl
Prevention of Racemization: A critical advantage of the urethane-type linkage in the Z-group is its ability to suppress racemization (the loss of stereochemical purity) at the chiral center of the amino acid during the peptide bond-forming activation step. creative-peptides.comresearchgate.net This was a significant improvement over earlier acyl-type protecting groups.
Selective Cleavage: The most significant feature of the Z-group is its clean removal by catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst). wikipedia.orgmasterorganicchemistry.comtotal-synthesis.com This method is exceptionally mild and does not affect most other functional groups in the peptide, including the peptide bonds themselves. wiley-vch.de The byproducts of this cleavage are toluene (B28343) and carbon dioxide, which are easily removed. total-synthesis.com Alternatively, the Z-group can be cleaved by strong acids like hydrogen bromide in acetic acid, providing synthetic flexibility. creative-peptides.combachem.com
This combination of stability and mild, selective removal established the Z-group as a highly reliable tool, particularly for solution-phase peptide synthesis (SPPS), where it is still used today. wiley-vch.dersc.org
Significance of Tyrosine Derivatives in Advanced Biochemical Research
Chemical Synthesis Pathways for this compound
The chemical synthesis of this compound primarily involves the introduction of the carbobenzyloxy group onto the amino group of L-tyrosine.
A conventional solution-phase method for preparing N-benzyloxycarbonyl amino acids, including this compound, involves the reaction of the amino acid with benzyl (B1604629) chloroformate. This reaction is typically conducted in the presence of a base in an aqueous or a mixed aqueous-organic solvent system. google.com The base, such as sodium hydroxide (B78521) or sodium carbonate, is used to maintain the amino group in its deprotonated, nucleophilic form, allowing it to react with the benzyl chloroformate. google.com The reaction conditions, including pH and solvent composition, are carefully controlled to favor the desired N-protection while minimizing side reactions.
While specific detailed optimization studies solely focused on maximizing the yield of this compound synthesis from L-tyrosine and benzyl chloroformate were not extensively detailed in the search results, general principles of optimizing N-protection reactions apply. Factors such as the stoichiometry of reactants, the choice and concentration of the base, reaction temperature, reaction time, and the composition of the solvent system can influence the yield and purity of the final product. For related enzymatic peptide synthesis involving Z-protected amino acids, optimization efforts have focused on parameters like reactant concentration, solvent concentration, buffer concentration, enzyme concentration, pH, and temperature to achieve high yields. nih.govtandfonline.comubc.ca Applying similar systematic optimization strategies to the chemical synthesis of this compound could potentially improve its yield.
In the synthesis of this compound itself, the primary protection strategy is the introduction of the Z group onto the α-amino group of tyrosine. The carboxyl group is typically left unprotected, as indicated by the "-OH" in this compound. However, in broader peptide synthesis strategies where this compound is used as a building block, or in the synthesis of modified tyrosine derivatives, temporary protection of the carboxyl group (e.g., as a methyl or benzyl ester) might be employed during the introduction of the Z group or other modifications, followed by deprotection to yield the free carboxyl.
Optimization of Reaction Conditions for High-Yield this compound Synthesis
Enzymatic Synthesis of this compound Containing Peptides
Enzymatic synthesis offers an alternative or complementary approach to chemical methods for the formation of peptide bonds involving tyrosine residues, including those where this compound or its derivatives serve as substrates. Biocatalytic approaches often provide advantages such as milder reaction conditions, higher selectivity, and reduced environmental impact compared to some chemical methods. researchgate.netbohrium.comrsc.org
Proteases, enzymes naturally involved in protein hydrolysis, can catalyze the reverse reaction, peptide bond formation, under controlled conditions. researchgate.netsci-hub.se To favor synthesis over hydrolysis, enzymatic peptide synthesis is often carried out in non-aqueous or biphasic solvent systems, which shift the thermodynamic equilibrium towards synthesis. researchgate.netsci-hub.se this compound or activated forms of Z-tyrosine, such as esters (e.g., methyl esters or p-nitrophenyl esters), can function as acyl donors in these enzymatic coupling reactions. nih.govtandfonline.comconicet.gov.ardcu.ie The choice of enzyme and reaction conditions is crucial for achieving efficient and selective peptide bond formation. Tyrosine-containing peptides have been successfully synthesized using biocatalytic methods. nih.govnih.govresearchgate.net
Several proteases have been explored for their ability to catalyze peptide synthesis involving tyrosine or Z-protected amino acids:
Alcalase: This industrial alkaline protease has been successfully used in the enzymatic synthesis of peptides containing tyrosine. nih.govtandfonline.comdcu.ie Alcalase is effective in water-organic cosolvent systems and preferentially cleaves peptide bonds at hydrophobic and aromatic amino acids, including tyrosine, which makes it suitable for catalyzing the formation of bonds involving tyrosine. researchgate.netmdpi.com For example, Alcalase was used to synthesize the tripeptide Z-Asp-Val-Tyr-OH by coupling Z-Asp-OMe with Val-Tyr-OH in an acetonitrile/buffer system. nih.govtandfonline.com Optimized conditions for this reaction using Alcalase included a pH of 10.0, 35°C, and an acetonitrile/Na₂CO₃-NaHCO₃ buffer system (85:15, v/v), achieving a tripeptide yield of over 70%. nih.govtandfonline.com Alcalase has also been used to synthesize Z-Tyr-Gly-Gly-NH2 from Z-Tyr-OMe and Gly-Gly-NH2. dcu.ie
Chymotrypsin (B1334515): Alpha-chymotrypsin is a serine protease that preferentially catalyzes the hydrolysis of peptide bonds on the C-terminal side of large hydrophobic amino acids like tyrosine. sigmaaldrich.comabnova.comwikipedia.orgabnova.comru.nl This specificity can be exploited for peptide synthesis. Chymotrypsin can catalyze peptide bond formation, and studies have investigated its use in various media, including frozen solutions, which can enhance peptide yields by shifting the equilibrium. core.ac.uk Chymotrypsin-catalyzed acyl transfer reactions using activated tyrosine derivatives, such as ethyl esters of N-maleyl-L-tyrosine and L-tyrosine, as acyl donors have been reported. core.ac.uk
Antiacanthain and Granulosain: These are proteolytic enzymes derived from the fruits of South American plants, Bromelia antiacantha and Solanum granuloso leprosum, respectively. researchgate.netresearchgate.net They have been investigated for their biocatalytic potential in peptide synthesis, specifically for the formation of Z-Tyr-Val-OH. researchgate.netconicet.gov.arresearchgate.net Studies have shown that both soluble and immobilized forms of antiacanthain and granulosain can catalyze the synthesis of Z-Tyr-Val-OH under kinetic control using activated acyl donors like Z-Tyr-p-nitrophenyl ester. conicet.gov.ar In a liquid-liquid biphasic system (50% v/v ethyl ethanoate in buffer), soluble antiacanthain and granulosain achieved maximal peptide yields of 72% and 60%, respectively, for Z-Tyr-Val-OH synthesis. researchgate.netconicet.gov.ar Immobilized antiacanthain demonstrated robustness in almost anhydrous organic solvent, achieving a yield of 75%. conicet.gov.ar
These examples highlight the versatility of enzymatic approaches using different proteases for the synthesis of peptides containing the Z-Tyr moiety, often requiring careful optimization of reaction conditions to favor peptide bond formation.
Kinetic Control in Enzymatic Peptide Synthesis Utilizing this compound Derivatives
Enzymatic peptide synthesis can proceed under either thermodynamic or kinetic control. For this compound derivatives and related peptides, kinetic control is frequently employed, particularly when using proteases as catalysts. In kinetically controlled synthesis, an activated acyl donor, such as an ester of a Z-protected amino acid or peptide (e.g., Z-Tyr-OMe or Z-Asp-OMe), reacts with a nucleophile (an amino acid or peptide with a free amino group) to form a new peptide bond. This reaction competes with the hydrolysis of the activated acyl donor by water. nih.govresearchgate.net
The mechanism typically involves the formation of an acyl-enzyme intermediate. nih.govresearchgate.net The nucleophile (amino component) then attacks this intermediate, leading to peptide bond formation. nih.govresearchgate.net Maintaining kinetic control is crucial to favor peptide synthesis over hydrolysis. This is often achieved by using high concentrations of the amino component and controlling factors such as pH, temperature, and solvent composition.
Studies on the enzymatic synthesis of peptides like Z-Tyr-Val-OH have demonstrated the application of kinetic control using proteases. conicet.gov.arresearchgate.net Similarly, the enzymatic coupling step in the synthesis of Z-Asp-Val-Tyr-OH, involving Z-Asp-OMe and Val-Tyr-OH, is carried out under kinetic control. tandfonline.comtandfonline.comlvb.ltnih.gov
Solvent System Optimization (e.g., Aqueous-Organic Biphasic Systems) for Enzymatic Reactions
The choice of solvent system significantly impacts the efficiency and yield of enzymatic peptide synthesis. Aqueous-organic cosolvent systems and biphasic systems are commonly used to address challenges such as substrate solubility and to manipulate the thermodynamic equilibrium of the reaction. nih.govconicet.gov.arresearchgate.nettandfonline.comtandfonline.comlvb.ltnih.govtandfonline.comconicet.gov.ar
For enzymatic reactions involving this compound derivatives and peptides containing hydrophilic amino acids, which may have limited solubility in purely organic solvents, the use of aqueous-organic mixtures or biphasic systems is particularly beneficial. psu.edu These systems can help to improve the solubility of substrates while still allowing the enzyme to maintain catalytic activity.
Optimization studies for the enzymatic synthesis of Z-Asp-Val-Tyr-OH have explored various solvent systems. An optimal condition was found using an acetonitrile/Na₂CO₃-NaHCO₃ buffer system (85:15, v/v). tandfonline.comtandfonline.comlvb.ltnih.govtandfonline.com This highlights the importance of balancing the organic and aqueous phases to achieve high peptide yields.
Research on the enzymatic synthesis of Z-Tyr-Val-OH has also utilized liquid-liquid biphasic systems, such as ethyl ethanoate in Tris-HCl buffer, demonstrating the effectiveness of these systems for coupling Z-Tyr-pNO (an activated Z-Tyr derivative) with Val-OH. conicet.gov.arresearchgate.net The partition coefficient of the acyl donor between the phases is a key consideration in optimizing these systems. conicet.gov.ar
Data Table: Optimized Solvent System for Z-Asp-Val-Tyr-OH Synthesis
| Solvent System Composition (v/v) | Aqueous Phase Buffer | pH | Temperature (°C) | Reaction Time (hr) | Tripeptide Yield (%) |
| Acetonitrile/Buffer (85:15) | Na₂CO₃-NaHCO₃ Buffer | 10.0 | 35 | 2.5 | >70 |
Data based on the enzymatic synthesis of Z-Asp-Val-Tyr-OH using Alcalase. tandfonline.comtandfonline.comlvb.ltnih.govtandfonline.com
Chemo-Enzymatic Hybrid Methodologies for this compound Incorporating Peptides
Chemo-enzymatic hybrid methodologies combine the advantages of both chemical and enzymatic synthesis for the efficient construction of peptides. This approach is particularly valuable for synthesizing complex peptides or for large-scale production. researchgate.net
Sequential Chemical and Enzymatic Steps in Complex Peptide Assembly
In chemo-enzymatic synthesis, chemical methods are often used for the initial synthesis of protected amino acid derivatives like this compound or for the formation of smaller peptide fragments. tandfonline.comtandfonline.comnih.gov Enzymes are then employed for specific coupling reactions, leveraging their high specificity and mild reaction conditions. researchgate.netconicet.gov.ar This sequential approach allows for controlled peptide chain elongation and can minimize side reactions often encountered in purely chemical synthesis.
For peptides incorporating this compound, a common strategy involves chemically synthesizing a protected N-terminal fragment or a C-terminal fragment containing tyrosine, and then using an enzyme to couple this fragment with another amino acid or peptide.
Case Studies: Synthesis of Thymopentin Precursors (e.g., Z-Asp-Val-Tyr-OH)
A prominent example of a chemo-enzymatic hybrid methodology involving a Z-protected tyrosine-containing peptide is the synthesis of Z-Asp-Val-Tyr-OH, a precursor tripeptide of Thymopentin (Arg-Lys-Asp-Val-Tyr). tandfonline.comtandfonline.comlvb.ltnih.govtandfonline.com
The synthesis of Z-Asp-Val-Tyr-OH has been achieved through a combination of chemical and enzymatic steps. Initially, the dipeptide Val-Tyr-OH is synthesized using a chemical method, such as the N-carboxyanhydride (NCA) method. tandfonline.comnih.gov Subsequently, the Z-protected amino acid Z-Asp-OMe is coupled with the chemically synthesized Val-Tyr-OH using an enzymatic method. tandfonline.comtandfonline.comlvb.ltnih.gov
Industrial alkaline proteases, such as Alcalase, have been successfully used as catalysts for this enzymatic coupling. tandfonline.comtandfonline.comlvb.ltnih.govtandfonline.com The reaction is conducted under kinetic control in optimized aqueous-organic cosolvent systems to achieve reasonable yields of the Z-Asp-Val-Tyr-OH tripeptide. tandfonline.comtandfonline.comlvb.ltnih.govtandfonline.com This case study exemplifies how chemo-enzymatic strategies can be effectively applied to synthesize protected peptide precursors relevant to pharmaceutical applications.
Detailed Research Findings: Enzymatic Synthesis of Z-Asp-Val-Tyr-OH
Research on the enzymatic synthesis of Z-Asp-Val-Tyr-OH using Alcalase has provided detailed insights into the optimal reaction conditions. The coupling of Z-Asp-OMe with Val-Tyr-OH was optimized by examining factors including the type of organic solvent, water content, temperature, pH, and reaction time. tandfonline.comtandfonline.comlvb.ltnih.govtandfonline.com
The optimal conditions identified for this synthesis included a pH of 10.0, a temperature of 35°C, and the use of an acetonitrile/Na₂CO₃-NaHCO₃ buffer system (85:15, v/v). tandfonline.comtandfonline.comlvb.ltnih.govtandfonline.com Under these conditions, a reaction time of 2.5 hours resulted in a tripeptide yield exceeding 70%. tandfonline.comtandfonline.comlvb.ltnih.govtandfonline.com This demonstrates the effectiveness of enzymatic catalysis and the importance of reaction parameter optimization in the chemo-enzymatic synthesis of peptides.
Role of this compound as a Core Building Block in Peptide Chain Elongation
This compound functions as a fundamental unit in both solution-phase and solid-phase peptide synthesis approaches. The presence of the Z group on the alpha-amino group allows for the selective activation of the carboxyl group of this compound, enabling its coupling with the amino group of another amino acid or a growing peptide chain. This controlled coupling is essential for the stepwise elongation of the peptide sequence in a defined order. The Z group is typically stable under the conditions used for coupling reactions but can be removed later through methods like hydrogenolysis, revealing the free amino group for the next coupling step.
Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound Derivatives
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides, where the peptide chain is assembled while anchored to an insoluble solid support. While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries are predominant in SPPS, Z-protected amino acids, particularly as side-chain protection, find application or are explored in specific SPPS strategies.
Compatibility with Fmoc and Boc SPPS Strategies
Traditionally, the Z group has seen limited application as an alpha-amino protecting group in SPPS compared to Fmoc and Boc due to the deprotection conditions required. The Z group is typically removed by hydrogenolysis or strong acids, which can be incompatible with certain resins and side-chain protecting groups used in standard SPPS protocols. peptide.com However, Z-protected derivatives of tyrosine, such as Boc-Tyr(2-Br-Z)-OH, are utilized in Boc SPPS, where the 2-Br-Z group is stable to the acidic conditions used for Boc removal and is cleaved with stronger acids like HF, TFMSA, or TMSOTf, or with piperidine (B6355638) in DMF. peptide.com Similarly, while Fmoc is the standard Nα-protection in Fmoc SPPS, orthogonal protection strategies might involve Z-like groups for specific purposes, though Fmoc-Tyr(tBu)-OH is a common protected tyrosine derivative in Fmoc SPPS. advancedchemtech.comfishersci.ca
Development of Minimal-Protection/Green Chemistry Strategies in SPPS with Unprotected this compound Couplings
Recent advancements in peptide synthesis are exploring minimal-protection or green chemistry approaches in SPPS. This involves reducing or eliminating the use of side-chain protecting groups to simplify synthetic procedures and reduce waste. Research has demonstrated the successful incorporation of side-chain unprotected tyrosine into peptide chains on solid supports in the context of minimal-protection SPPS strategies. researchgate.netresearchgate.net This approach aims to enhance the atom economy and sustainability of peptide synthesis by minimizing the need for extensive protection and deprotection steps and reducing the consumption of hazardous reagents like trifluoroacetic acid (TFA). researchgate.net
Functionalization of Tyrosine Residues on Solid Support
The phenolic hydroxyl group of tyrosine is a reactive site that can undergo various modifications. In SPPS, functionalization of the tyrosine residue can be performed while the peptide is still attached to the solid support. This allows for the introduction of various moieties, such as phosphoryl groups, to the tyrosine residue at a specific point in the synthesis. nih.gov While the Z group on the alpha-amino is typically removed before such modifications, the ability to selectively functionalize the tyrosine side chain on the solid support is a key aspect of peptide engineering.
Solution-Phase Peptide Synthesis Involving this compound
Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogeneous solution. Z-protected amino acids, including this compound, have a long history of use in solution-phase synthesis, particularly for the preparation of smaller peptides and protected peptide fragments. peptide.com
Formation of Dipeptides (e.g., Z-Tyr-Val-OH, Z-Tyr-Gly-NH2)
This compound is frequently employed in the solution-phase synthesis of dipeptides. The activated carboxyl group of this compound can be coupled with the amino group of another amino acid or amino acid amide to form a peptide bond. For example, this compound has been used in the enzymatic synthesis of dipeptides like Z-Tyr-Gly-NH2, catalyzed by enzymes such as modified chymotrypsin in aqueous-organic media. tandfonline.comtandfonline.com Another example is the enzymatic synthesis of Z-Tyr-Val-OH using proteases from native fruits. nih.gov These reactions demonstrate the utility of this compound as a carboxyl component in the formation of dipeptide linkages in solution.
Here is a table summarizing some dipeptides formed using this compound in solution-phase synthesis:
| Dipeptide | Coupling Partner | Synthesis Method (Example) | Reference |
| Z-Tyr-Gly-NH2 | Gly-NH2 | Enzymatic (Modified Chymotrypsin) | tandfonline.comtandfonline.com |
| Z-Tyr-Val-OH | Val-OH | Enzymatic (Proteases) | nih.gov |
| Z-Tyr-(D)-Ala-OH | H-(D)-Ala-OMe | Chemical (Mixed Anhydride) | google.com |
This compound also serves as a building block for longer peptides synthesized in solution, such as the precursor tripeptide Z-Asp-Val-Tyr-OH. tandfonline.comtandfonline.comnih.govtandfonline.com
Synthesis of Larger Peptide Fragments (e.g., Leu-enkephalin fragments)
This compound is utilized in the synthesis of larger peptide fragments, serving as a protected amino acid for stepwise elongation or fragment condensation strategies. The Z group on the alpha-amino group allows for controlled coupling with the carboxyl group of another amino acid or peptide fragment. After coupling, the Z group can be selectively removed to allow for further chain elongation.
One example where tyrosine is a component of a larger peptide is Leu-enkephalin. Leu-enkephalin is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu. nih.gov While this compound itself represents the N-protected tyrosine residue, it can be incorporated as the N-terminal amino acid in the synthesis of Leu-enkephalin fragments or the full peptide sequence. For instance, this compound could be coupled with Gly-Gly-Phe-Leu to form the protected pentapeptide. Subsequent removal of the Z group would yield the free Leu-enkephalin.
The synthesis of peptide fragments often involves coupling protected amino acids or smaller protected peptide segments. Z-protected amino acids, including this compound, are compatible with various coupling reagents and strategies used in both solution-phase and solid-phase peptide synthesis. The choice of protecting groups and coupling methods is crucial for achieving high yields and purity of the desired peptide fragments.
Derivatization of this compound for Specific Peptide Architectures
The phenolic hydroxyl group on the tyrosine residue in this compound provides a site for chemical modification, allowing for the synthesis of peptides with altered properties or functions. Derivatization of this compound or a tyrosine residue within a peptide chain using this compound as a building block is a key strategy in peptide engineering.
O-Sulfation of Tyrosine Residues in Peptides (e.g., Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH)
Tyrosine O-sulfation is a crucial post-translational modification found in many biologically active peptides and proteins. nih.govresearchgate.net This modification can influence peptide conformation, receptor binding, and biological activity. nih.gov this compound can serve as a precursor for introducing sulfated tyrosine into peptides.
One approach to synthesize sulfated tyrosine-containing peptides involves the use of pre-sulfated tyrosine derivatives, such as Fmoc-Tyr(SO3Na)-OH, in solid-phase peptide synthesis. thieme-connect.de However, direct sulfation of a tyrosine residue within a peptide sequence after synthesis is also possible. For instance, the heptapeptide (B1575542) Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH, an analog of cholecystokinin (B1591339) (CCK), has been synthesized. acs.orgacs.orgnih.gov This synthesis involved incorporating a protected tyrosine residue and then performing sulfation on the phenolic hydroxyl group. acs.org
Sulfation of the phenolic group of tyrosine is often carried out using reagents like pyridine/SO3 complex. thieme-connect.dethieme-connect.de Studies have shown that sulfation of this compound with pyridine/SO3 complex can occur in high yields. thieme-connect.de The resulting sulfated tyrosine derivative can then be used in peptide synthesis, or sulfation can be performed on a peptide containing a tyrosine residue incorporated using this compound or another protected tyrosine building block. The acid lability of the tyrosine O-sulfate ester requires careful consideration of protecting group strategies and cleavage conditions in peptide synthesis. thieme-connect.de
Halogenation and Other Substitutions on the Aromatic Ring of this compound
The aromatic ring of the tyrosine residue in this compound is susceptible to electrophilic aromatic substitution reactions, including halogenation. Halogenation of tyrosine residues in peptides can alter their lipophilicity, electronic properties, and interactions with receptors or enzymes. nih.gov
While the search results did not provide specific examples of direct halogenation of this compound, halogenation of tyrosine residues within peptides is a known modification. nih.govrsc.org This can be achieved through chemical methods or enzymatic approaches using halogenase enzymes. nih.govrsc.org The introduction of halogenated tyrosine derivatives into peptides, potentially synthesized using this compound as a starting material for the tyrosine incorporation, can lead to the development of peptide analogs with modified biological activities. For example, brominated tyrosine derivatives have been used in the synthesis of protected peptide fragments. tandfonline.com
Other substitutions on the aromatic ring of tyrosine can also be envisioned to modify peptide properties. These modifications can be introduced either by using pre-functionalized tyrosine derivatives in peptide synthesis or by post-synthetic modification of a tyrosine-containing peptide.
Introduction of this compound in Cyclic and Conformationally Constrained Peptides
Cyclic and conformationally constrained peptides offer advantages such as increased stability against proteolytic degradation and improved receptor selectivity compared to their linear counterparts. nih.govscispace.com this compound can be incorporated into peptides that are subsequently cyclized or constrained.
Cyclization of peptides can be achieved through various linkages, including amide bonds, disulfide bridges, or hydrocarbon staples. scispace.comgoogle.comthieme-connect.com Tyrosine residues can participate in cyclization, for example, through their side chain hydroxyl group or by being strategically placed within the peptide sequence to facilitate backbone cyclization.
Studies on conformationally constrained peptides have involved incorporating modified amino acids or creating linkages between amino acid side chains or termini. scispace.comnih.govacs.orgresearchgate.net While the direct role of this compound in the cyclization step itself is not explicitly detailed in the search results, it serves as a means to introduce the tyrosine residue into the linear peptide precursor. Once the linear peptide containing the tyrosine residue (introduced using this compound or a related derivative) is synthesized, cyclization can be performed using appropriate strategies depending on the desired linkage and peptide sequence. For instance, tyrosine has been involved in cooperative stapling of native peptides with lysine (B10760008) or arginine using formaldehyde (B43269) to yield cyclic peptides. thieme-connect.com
The incorporation of tyrosine, originating from a protected form like this compound, into cyclic or constrained peptide structures contributes to the structural diversity and functional fine-tuning of these molecules for various applications, including drug discovery.
Compound Information Table
| Compound Name | PubChem CID |
| This compound (N-Benzyloxycarbonyl-L-tyrosine) | 712438 fishersci.pt |
| Leu-enkephalin | 461776 nih.govnih.gov |
| Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH | N/A |
| Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (desulfated CCK-8) | 5056754 nih.gov |
| Sincalide (sulfated CCK-8) | 9833444 nih.gov |
| Z-Tyr(tBu)-OH | 978520 nih.gov |
| Z-Tyr-OBzl | 7015199 americanelements.com |
| Z-Tyr(Bzl)-OH | 47600 nih.gov |
| Z-Tyr-Tyr-OH | 10417-83-1 |
| Fmoc-Tyr(SO3Na)-OH | N/A |
| H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH (sulfated Leu-enkephalin) | N/A |
This compound (N-Benzyloxycarbonyl-L-tyrosine) is a protected amino acid derivative widely employed in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group serves as a common Nα-protecting group, which is typically removed by catalytic hydrogenation or acidolysis. This compound is a valuable building block for incorporating tyrosine residues into peptide chains, enabling the synthesis of peptides with diverse biological activities and structural complexities. Its application spans the synthesis of larger peptide fragments and the creation of specific peptide architectures through derivatization.
Synthesis of Larger Peptide Fragments (e.g., Leu-enkephalin fragments)
This compound is utilized in the synthesis of larger peptide fragments, serving as a protected amino acid for stepwise elongation or fragment condensation strategies. The Z group on the alpha-amino group allows for controlled coupling with the carboxyl group of another amino acid or peptide fragment. After coupling, the Z group can be selectively removed to allow for further chain elongation.
One example where tyrosine is a component of a larger peptide is Leu-enkephalin. Leu-enkephalin is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu. nih.gov While this compound itself represents the N-protected tyrosine residue, it can be incorporated as the N-terminal amino acid in the synthesis of Leu-enkephalin fragments or the full peptide sequence. For instance, this compound could be coupled with Gly-Gly-Phe-Leu to form the protected pentapeptide. Subsequent removal of the Z group would yield the free Leu-enkephalin. The synthesis of protected peptide fragments, including those containing this compound, is a common strategy in peptide synthesis. tandfonline.comoup.com
The synthesis of peptide fragments often involves coupling protected amino acids or smaller protected peptide segments. Z-protected amino acids, including this compound, are compatible with various coupling reagents and strategies used in both solution-phase and solid-phase peptide synthesis. The choice of protecting groups and coupling methods is crucial for achieving high yields and purity of the desired peptide fragments.
Derivatization of this compound for Specific Peptide Architectures
The phenolic hydroxyl group on the tyrosine residue in this compound provides a site for chemical modification, allowing for the synthesis of peptides with altered properties or functions. Derivatization of this compound or a tyrosine residue within a peptide chain using this compound as a building block is a key strategy in peptide engineering.
O-Sulfation of Tyrosine Residues in Peptides (e.g., Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH)
Tyrosine O-sulfation is a crucial post-translational modification found in many biologically active peptides and proteins. nih.govresearchgate.net This modification can influence peptide conformation, receptor binding, and biological activity. nih.gov this compound can serve as a precursor for introducing sulfated tyrosine into peptides.
One approach to synthesize sulfated tyrosine-containing peptides involves the use of pre-sulfated tyrosine derivatives, such as Fmoc-Tyr(SO3Na)-OH, in solid-phase peptide synthesis. thieme-connect.de However, direct sulfation of a tyrosine residue within a peptide sequence after synthesis is also possible. For instance, the heptapeptide Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH, an analog of cholecystokinin (CCK), has been synthesized. acs.orgacs.orgnih.gov This synthesis involved incorporating a protected tyrosine residue and then performing sulfation on the phenolic hydroxyl group. acs.org
Sulfation of the phenolic group of tyrosine is often carried out using reagents like pyridine/SO3 complex. thieme-connect.dethieme-connect.de Studies have shown that sulfation of this compound with pyridine/SO3 complex can occur in high yields. thieme-connect.de The resulting sulfated tyrosine derivative can then be used in peptide synthesis, or sulfation can be performed on a peptide containing a tyrosine residue incorporated using this compound or another protected tyrosine building block. The acid lability of the tyrosine O-sulfate ester requires careful consideration of protecting group strategies and cleavage conditions in peptide synthesis. thieme-connect.de
Data on the synthesis of Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH highlights the process of sulfation on a protected peptide fragment. acs.org
Halogenation and Other Substitutions on the Aromatic Ring of this compound
The aromatic ring of the tyrosine residue in this compound is susceptible to electrophilic aromatic substitution reactions, including halogenation. Halogenation of tyrosine residues in peptides can alter their lipophilicity, electronic properties, and interactions with receptors or enzymes. nih.gov
While the search results did not provide specific examples of direct halogenation of this compound, halogenation of tyrosine residues within peptides is a known modification. nih.govrsc.org This can be achieved through chemical methods or enzymatic approaches using halogenase enzymes. nih.govrsc.org The introduction of halogenated tyrosine derivatives into peptides, potentially synthesized using this compound as a starting material for the tyrosine incorporation, can lead to the development of peptide analogs with modified biological activities. For example, brominated tyrosine derivatives have been used in the synthesis of protected peptide fragments. tandfonline.com
Other substitutions on the aromatic ring of tyrosine can also be envisioned to modify peptide properties. These modifications can be introduced either by using pre-functionalized tyrosine derivatives in peptide synthesis or by post-synthetic modification of a tyrosine-containing peptide.
Introduction of this compound in Cyclic and Conformationally Constrained Peptides
Cyclic and conformationally constrained peptides offer advantages such as increased stability against proteolytic degradation and improved receptor selectivity compared to their linear counterparts. nih.govscispace.com this compound can be incorporated into peptides that are subsequently cyclized or constrained.
Cyclization of peptides can be achieved through various linkages, including amide bonds, disulfide bridges, or hydrocarbon staples. scispace.comgoogle.comthieme-connect.com Tyrosine residues can participate in cyclization, for example, through their side chain hydroxyl group or by being strategically placed within the peptide sequence to facilitate backbone cyclization.
Studies on conformationally constrained peptides have involved incorporating modified amino acids or creating linkages between amino acid side chains or termini. scispace.comnih.govacs.orgresearchgate.net While the direct role of this compound in the cyclization step itself is not explicitly detailed in the search results, it serves as a means to introduce the tyrosine residue into the linear peptide precursor. Once the linear peptide containing the tyrosine residue (introduced using this compound or a related derivative) is synthesized, cyclization can be performed using appropriate strategies depending on the desired linkage and peptide sequence. For instance, tyrosine has been involved in cooperative stapling of native peptides with lysine or arginine using formaldehyde to yield cyclic peptides. thieme-connect.com
The incorporation of tyrosine, originating from a protected form like this compound, into cyclic or constrained peptide structures contributes to the structural diversity and functional fine-tuning of these molecules for various applications, including drug discovery.
Biochemical and Mechanistic Investigations Involving Z Tyr Oh
Studies on Tyrosyl Radical Dipeptide Analogues and Conformational Behavior
The study of tyrosyl radicals is crucial for understanding their role in biological electron transfer reactions, such as those in ribonucleotide reductase and photosystem II. researchgate.netrutgers.edu Dipeptide analogues containing tyrosine are often used as model systems to probe the intrinsic properties of these radicals.
Electronic Interactions and Conformational Stability of Tyrosyl Radical Analogues
The conformational behavior of tyrosyl radical dipeptide analogues (T(R)DA) is markedly different from their non-radical parent molecules. researchgate.netacs.org The stability of various conformers is determined by electronic interactions between the peptide backbone and the tyrosine side chain. When the tyrosyl radical is formed by abstracting a hydrogen atom from the phenolic hydroxyl group, the electronic density of the phenoxy ring is altered. acs.org This change has significant consequences for the molecule's preferred shape.
Energetic Analysis of OH Bond Homolytic Cleavage in Z-Tyr-OH Contexts
Homolytic cleavage, the process where a chemical bond breaks with each fragment retaining one of the bonding electrons, is fundamental to the formation of tyrosyl radicals. libretexts.orgbyjus.com The energy required for this process is the Bond Dissociation Energy (BDE). libretexts.orgmasterorganicchemistry.com In the context of tyrosine and its analogues, this refers to the breaking of the O-H bond in the phenolic side chain to yield a tyrosyl radical and a hydrogen atom. acs.org
| Conformational Feature | Observation in Tyrosyl Radical Dipeptide Analogue (T(R)DA) | Energetic/Structural Consequence | Reference |
|---|---|---|---|
| Backbone Conformation (β, γ forms) | Relatively destabilized compared to parent molecule. | Loss of stability from N(H)−OC hydrogen bonds due to altered electronics. | acs.org |
| Side-Chain Rotation (χ₁ conformers) | Energy differences between conformers are smaller than in the parent molecule. | Potential energy surface is smoother, allowing for greater conformational flexibility of the side chain. | acs.org |
| OH Bond Homolysis | Energy required for cleavage is dependent on the adopted conformation. | The local environment can control the ease of tyrosyl radical formation. | researchgate.netacs.org |
| Spin Density | Conformationally sensitive delocalization of spin onto backbone amino and carboxylate groups. | Electronic interaction exists between the radical π system and the peptide backbone. | rutgers.edu |
Enzymatic Action and Substrate Specificity Studies
This compound and related derivatives are instrumental in probing enzyme activity, particularly in the fields of enzyme inhibition and protease substrate profiling.
Investigations of Enzyme Inhibition using this compound derivatives
Tyrosine derivatives are widely studied as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and fruit browning. nih.govresearchgate.net The inhibition of this enzyme is a major focus for developing skin-whitening agents and anti-browning compounds. researchgate.netmdpi.com Various synthetic inhibitors, including derivatives of tyrosine, have been evaluated for their efficacy.
The mode of inhibition can vary. Competitive inhibitors bind to the enzyme's active site, preventing the natural substrate from binding. nih.gov For instance, 3'-iodo-L-tyrosine, a halogenated derivative of tyrosine, has been shown to act as a mixed-type inhibitor of mushroom tyrosinase, meaning it can bind to both the free enzyme and the enzyme-substrate complex. ppm.edu.pl Kinetic studies of such derivatives allow for the determination of inhibition constants like Kᵢ (for competitive inhibition) and K'ᵢ (for non-competitive or mixed inhibition), which quantify the inhibitor's potency. ppm.edu.pl The structural features of these derivatives, such as the nature and position of substituents on the phenyl ring, are critical for their inhibitory activity. mdpi.com
| Inhibitor Class/Compound | Substrate Used | IC₅₀ Value (µM) | Inhibition Mode | Reference |
|---|---|---|---|---|
| (Z)-2-benzylidenebenzofuran-3(2H)-ones (Aurones) | L-DOPA | 7.12 - 66.82 | Non-competitive | mdpi.com |
| (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives | L-tyrosine | 0.59 - >200 | Competitive | mdpi.com |
| 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles derivatives | Monophenolase activity | 0.2 - >300 | Competitive | mdpi.com |
| 3'-iodo-L-tyrosine | L-tyrosine | Kᵢ = 5.6 mM, K'ᵢ = 3.3 mM | Mixed-type | ppm.edu.pl |
Proteolytic Activity Profiling against this compound Containing Substrates
Determining the substrate specificity of proteases is essential for understanding their biological roles. nih.govplos.org A powerful technique for this is multiplex substrate profiling by mass spectrometry (MSP-MS). plos.org This method uses a diverse library of synthetic peptides to identify the cleavage preferences of a given protease.
Peptides containing this compound can be incorporated into such libraries. The Z-group (benzyloxycarbonyl) serves as a standard N-terminal protecting group, making a peptide like Z-Tyr-Xaa-Yaa... a potential substrate to probe for proteases that recognize tyrosine. When a complex mixture of proteases (e.g., from a cell lysate or secretion) is incubated with the peptide library, the resulting fragments are identified by LC-MS/MS. nih.gov This reveals the specific peptide bonds that were cleaved, providing a "proteolytic signature" that defines the enzyme's preference for amino acids at different positions relative to the cleavage site (e.g., P1, P1', P2, etc.). nih.govplos.org This approach has been used to characterize the proteolytic activity in complex biological samples, such as the secretions from cancer cell lines. nih.gov
Self-Assembly and Supramolecular Chemistry of this compound
The ability of molecules to spontaneously organize into ordered structures is a cornerstone of supramolecular chemistry and materials science. Aromatic amino acids and their derivatives, including this compound, are known to self-assemble into a variety of well-defined nanostructures. researchgate.netmdpi.comacs.org
Research has shown that this compound can self-assemble in water to form distinct morphologies, including fibers and flower-like structures. researchgate.net These assemblies are driven by a combination of non-covalent interactions, such as hydrophobic interactions and π-stacking involving the aromatic rings, as well as hydrogen bonding. The specific morphology can be influenced by factors like concentration and temperature. For example, optical microscopy has revealed that at a concentration of 3mM in water, this compound forms intricate self-assembled structures at room temperature. researchgate.net The process of forming these supramolecular structures can be monitored using various microscopic and spectroscopic techniques, providing insight into the underlying assembly mechanisms. researchgate.net This capacity for self-organization makes this compound and related compounds interesting building blocks for the development of novel biomaterials. researchgate.netmdpi.com
| Compound | Conditions | Observed Morphology | Reference |
|---|---|---|---|
| Z-Phe-OH | Varying concentrations and temperatures | Fibers, nano/microtubes | researchgate.net |
| Z-Trp-OH | - | Flower-like morphologies | researchgate.net |
| This compound | 3mM in water, room temperature | Fibers, flower-like structures | researchgate.net |
| Fmoc-Tyr(tbu)-OH | 5mM, room temperature | Sphere-like assemblies | researchgate.net |
| Fmoc-Tyr(tbu)-OH | 5mM, heated to 70°C | Fiber-like structures | researchgate.net |
Formation of Ordered Nanostructures (e.g., fibers, spheres, flower-like morphologies) from this compound
Research has indicated that modified aromatic amino acids, including this compound, can self-assemble into a variety of well-defined morphologies. researchgate.netresearchgate.net These structures are formed through the spontaneous organization of the molecules in solution. While some studies have successfully observed the formation of structures like fibers and spheres from this compound, it has been noted that in some instances, no assembly was observed under varying concentrations or temperatures, suggesting that the self-assembly process of this compound can be sensitive to specific experimental conditions. researchgate.net
The self-assembly of similar modified amino acids, such as N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) and N-benzyloxycarbonyl-L-tryptophan (Z-Trp-OH), has been shown to result in distinct morphologies. researchgate.netresearchgate.net For instance, Z-Phe-OH has been observed to form nano/microtubes, while Z-Trp-OH forms flower-like structures. researchgate.net The ability of this compound to form ordered aggregates is attributed to the interplay of hydrogen bonds, hydrophobic interactions, and π-π stacking of the aromatic rings. reading.ac.ukmdpi.com The specific morphology of the assembled structures is a delicate balance of these noncovalent interactions. chinesechemsoc.org
Table 1: Observed Nanostructures from Self-Assembly of Modified Aromatic Amino Acids
| Compound | Observed Morphologies | Reference |
|---|---|---|
| This compound | Fibers, Spheres | researchgate.netresearchgate.net |
| Z-Phe-OH | Fibers, Nano/microtubes | researchgate.net |
| Z-Trp-OH | Flower-like structures | researchgate.net |
| Fmoc-Tyr(tbu)-OH | Spheres, Fibers | researchgate.net |
Influence of Concentration and Temperature on Self-Assembly Dynamics
The self-assembly of molecules like this compound is a dynamic process significantly influenced by external parameters such as concentration and temperature. chinesechemsoc.orgrsc.org These factors can alter the delicate balance of non-covalent interactions that drive the formation of ordered structures. chinesechemsoc.org
Concentration: The concentration of the self-assembling molecule plays a critical role in the formation and morphology of the resulting nanostructures. mdpi.comrsc.org An increase in concentration can lead to an increase in the density and thickness of the assembled structures. researchgate.net For some systems, a critical aggregation concentration is required to initiate the self-assembly process. acs.org Studies on tyrosine self-assembly have shown a concentration-dependent formation of ordered aggregates. rsc.org While detailed concentration-dependent studies specifically on this compound are limited, the general principle holds that varying the concentration can influence the equilibrium between monomers and assembled states, thereby affecting the final morphology.
Temperature: Temperature is another key factor that can modulate self-assembly. An increase in temperature can enhance hydrophobic interactions while weakening hydrogen bonds. chinesechemsoc.org In some peptide systems, thermal annealing can induce a transition from one morphology to another, such as from nanofibers to nanosheets, by promoting more organized structures. chinesechemsoc.org For certain modified amino acids, heating can lead to more distinct and well-defined structures. researchgate.net However, in the case of this compound, some studies have reported a lack of observable assembly upon heating, indicating a complex interplay of factors where temperature changes may not always favor the formation of ordered structures. researchgate.net The effect of temperature on protein and peptide structures is well-documented, with excessive heat potentially leading to denaturation and aggregation. mdpi.com
Table 2: General Effects of Concentration and Temperature on Peptide Self-Assembly
| Parameter | General Effect on Self-Assembly | Potential Outcome |
|---|---|---|
| Concentration | Increasing concentration generally promotes aggregation. | Increased density and size of nanostructures; potential morphological transitions. researchgate.netmdpi.com |
| Temperature | Can enhance hydrophobic interactions and weaken hydrogen bonds. | Can lead to more ordered structures, morphological transitions, or in some cases, disassembly. chinesechemsoc.orgmdpi.com |
Mechanisms of Self-Assembled Structure Formation via Solution-State NMR
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the molecular mechanisms of self-assembly in real-time and at atomic resolution. lancs.ac.ukfrontiersin.org It is particularly well-suited for studying the early stages of aggregation, including the characterization of soluble monomers and oligomers. lancs.ac.uk
Concentration-dependent 1H NMR studies can provide insights into the specific molecular interactions involved in the self-assembly process. researchgate.net In such studies, changes in the chemical shifts, line broadening, and diffusion coefficients of specific protons can reveal which parts of the molecule are involved in intermolecular interactions. For instance, in studies of similar modified amino acids like Z-Phe-OH, an upfield shift and broadening of the aromatic proton signals with increasing concentration have been observed. researchgate.net This suggests that the aromatic rings are involved in π-π stacking interactions during self-assembly.
While detailed solution-state NMR data specifically for this compound self-assembly is not extensively available in the cited literature, the general methodology provides a framework for understanding its assembly mechanism. The analysis of NMR data can help to identify the key hydrogen bonding and aromatic stacking interactions that drive the formation of the observed nanostructures. researchgate.net The investigation of similar systems suggests that the aromatic and amide protons would be key reporters on the self-assembly process of this compound. researchgate.netmdpi.com
Table 3: General Principles of Using Solution-State NMR to Study Self-Assembly
| NMR Parameter | Information Gained | Implication for Self-Assembly Mechanism |
|---|---|---|
| Chemical Shift Changes | Indicates changes in the local electronic environment of a nucleus. | Can identify which parts of the molecule are involved in intermolecular interactions (e.g., hydrogen bonding, π-π stacking). researchgate.netfrontiersin.org |
| Line Broadening | Reflects a decrease in the rate of molecular tumbling as smaller species aggregate into larger, slower-tumbling structures. | Signals the formation of oligomers and larger aggregates. researchgate.net |
| Diffusion-Ordered Spectroscopy (DOSY) | Measures the diffusion coefficient of molecules, which is related to their size. | Can distinguish between monomers, oligomers, and larger assemblies, providing information on the size distribution of species in solution. mdpi.com |
Advanced Analytical and Spectroscopic Characterization of Z Tyr Oh
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is an indispensable tool for separating Z-Tyr-OH from starting materials, by-products, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for this compound and its Derivatives
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. Due to the presence of the aromatic benzyloxycarbonyl group and the tyrosine side chain, the compound is strongly UV-active, allowing for sensitive detection. Reversed-phase HPLC (RP-HPLC) is the most common modality used.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The introduction of the non-polar benzyloxycarbonyl (Cbz or Z) group significantly increases the hydrophobicity of tyrosine, leading to a longer retention time compared to its unprotected counterpart, L-tyrosine. google.comesf.edu
Purity analysis is performed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound routinely use HPLC to guarantee purity levels, which are typically specified as being greater than 97% or 98%. tcichemicals.comtcichemicals.comsigmaaldrich.com Gradient elution is often employed to ensure the efficient separation of this compound from both more polar and less polar impurities. For instance, a gradient system with water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), provides sharp peaks and excellent resolution. google.com
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 (e.g., Vydac C-18), typically 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A time-dependent linear gradient, for example, starting with a higher percentage of A and increasing the percentage of B. google.com |
| Flow Rate | ~1.0 mL/min |
| Detection | UV Absorbance at 254 nm or 280 nm |
| Expected Purity | ≥97.0% (by area) tcichemicals.com |
| Expected Retention | This compound has a significantly longer retention time than L-Tyrosine due to the hydrophobic Cbz group. esf.edu |
This interactive table summarizes typical HPLC parameters for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Derivatization Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids and their derivatives like this compound are non-volatile due to their polar carboxyl, amino, and hydroxyl groups. Therefore, a crucial derivatization step is required to convert them into volatile analogues suitable for GC analysis. nih.govijpsonline.com
The derivatization process chemically modifies the polar functional groups. For this compound, the carboxylic acid and the phenolic hydroxyl groups are the primary targets for derivatization, as the amino group is already protected. Silylation is a common and effective method, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. researchgate.nettcichemicals.com The resulting derivatives are more volatile and thermally stable. ijpsonline.com
Once derivatized, the sample is injected into the GC-MS. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for structural identification. While not a routine method for purity analysis of the final product, GC-MS is invaluable for analyzing reaction mixtures, identifying by-products, and in metabolomics studies involving amino acids. nih.govnist.gov
| Derivatization Step | Reagent | Conditions | Target Groups in this compound |
| Silylation | N,O-Bis(trimethylsilyl)acetamide (BSA) | Heat at 80-90°C for 0.5-2 hours. tcichemicals.com | Carboxyl (-COOH), Phenol (-OH) |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Add Acetonitrile and MTBSTFA, sonicate, heat at 70°C for 30 min. researchgate.net | Carboxyl (-COOH), Phenol (-OH) |
| Two-Step | 1. Esterification (e.g., 2M HCl in Methanol) 2. Acylation (e.g., PFPA) | 1. Heat at 80°C for 60 min. 2. Heat at 65°C for 30 min. nih.gov | Carboxyl (-COOH), Phenol (-OH) |
This interactive table outlines common derivatization strategies applicable to this compound for GC-MS analysis.
Reversed-Phase Chromatography (RPC) for Hydrophobicity and Retention Time Studies
Reversed-Phase Chromatography (RPC) is not only a tool for purity assessment but also a powerful technique for studying the physicochemical properties of molecules, such as hydrophobicity. The retention time of a compound in RPC is directly related to its hydrophobicity; more hydrophobic molecules interact more strongly with the non-polar stationary phase and thus have longer retention times. nih.gov
| Compound | Protecting Group | Relative Hydrophobicity | Expected RPC Retention Time |
| L-Tyrosine | None | Lower | Shorter |
| This compound | Benzyloxycarbonyl (Cbz) | Higher | Longer |
This interactive table provides a comparative overview of the hydrophobicity and expected retention behavior of L-Tyrosine and this compound in Reversed-Phase Chromatography.
Spectroscopic Investigations of this compound and its Conformations
Spectroscopic methods provide a window into the molecular structure, conformation, and dynamics of this compound. These techniques are non-destructive and offer a wealth of information about the molecule's bonding, three-dimensional arrangement, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Self-Assembly Mechanisms (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. The ¹H NMR spectrum of this compound provides precise information about the chemical environment of each proton in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the peaks allow for the unambiguous assignment of protons to their respective positions in the structure.
Key expected signals in the ¹H NMR spectrum of this compound include:
Aromatic Protons: Two sets of signals in the aromatic region (~7.0-7.4 ppm). One set corresponds to the five protons of the benzyl (B1604629) group from the Cbz protector, and the other corresponds to the four protons of the phenolic ring of tyrosine, which typically appear as two doublets (an AA'BB' system). libretexts.org
CH and CH₂ Protons: The α-proton (CH) adjacent to the nitrogen and the β-protons (CH₂) of the tyrosine side chain appear in the aliphatic region, typically between 3.0 and 4.5 ppm. The benzylic CH₂ protons of the Cbz group appear as a singlet or a multiplet around 5.0 ppm. libretexts.org
Labile Protons: The carboxylic acid (-COOH) and phenolic (-OH) protons produce broad singlets that can appear over a wide range of chemical shifts and are exchangeable with deuterium (B1214612) oxide (D₂O). libretexts.orglibretexts.org
Furthermore, NMR is instrumental in studying the self-assembly mechanisms of this compound. Changes in chemical shifts, peak broadening, and the appearance of new signals upon aggregation can provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the formation of higher-order structures. libretexts.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Benzyl Aromatic (C₆H₅) | ~7.3 - 7.4 | Multiplet |
| Tyrosine Aromatic (C₆H₄) | ~6.7 and ~7.1 (two doublets) | Doublets |
| Benzylic CH₂ (Cbz group) | ~5.1 | Singlet |
| α-CH (Tyrosine) | ~4.3 - 4.6 | Multiplet |
| β-CH₂ (Tyrosine) | ~2.9 - 3.2 | Multiplet |
| Phenolic OH | Variable (broad) | Singlet |
| Carboxylic Acid OH | Variable (broad) | Singlet |
This interactive table presents the expected ¹H NMR peak assignments for this compound. Actual shifts can vary based on solvent and concentration.
Vibrational Spectroscopy (IR, Raman) for Conformational and Vibrational Mode Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and their local environment, making them excellent for confirming the identity of this compound and analyzing its conformational state and hydrogen bonding interactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.
O-H Stretching: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch. The phenolic O-H stretch also contributes in this region, typically around 3300-3500 cm⁻¹. libretexts.orgresearchgate.netlibretexts.org
N-H Stretching: The N-H stretch of the carbamate (B1207046) group appears around 3300 cm⁻¹.
C=O Stretching: Two strong carbonyl stretching bands are expected. The carbamate carbonyl (urethane) typically absorbs around 1690-1720 cm⁻¹, while the carboxylic acid carbonyl appears around 1700-1725 cm⁻¹.
Amide II Band: The N-H bending and C-N stretching of the carbamate linkage result in a band around 1520-1540 cm⁻¹.
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the phenyl rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric ring breathing mode of the tyrosine side chain, often give rise to strong Raman signals. The C=C stretching modes of the aromatic rings are also prominent. chemicalbook.com
Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for detailed assignment of the observed bands to specific molecular motions. Shifts in the position and changes in the shape of these bands can indicate the formation of hydrogen bonds and changes in conformation, which is particularly useful for studying the self-assembly of this compound into ordered structures. libretexts.org
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | -COOH | ~2500-3300 (very broad) | Weak |
| O-H Stretch (Phenol) | Ar-OH | ~3300-3500 (broad) | Weak |
| N-H Stretch (Carbamate) | -NH-COO- | ~3300 | Weak |
| C-H Stretch (Aromatic) | Ar-H | ~3030-3100 | Strong |
| C-H Stretch (Aliphatic) | -CH₂-, -CH- | ~2850-2960 | Moderate |
| C=O Stretch (Carbamate) | -NH-C=O -O- | ~1690-1720 | Moderate |
| C=O Stretch (Carboxylic Acid) | -C=O OH | ~1700-1725 | Moderate |
| C=C Stretch (Aromatic) | Phenyl Rings | ~1450-1610 (multiple bands) | Strong |
| Amide II (N-H bend, C-N str) | -NH-COO- | ~1520-1540 | Weak |
| C-O Stretch | Carboxylic Acid, Phenol | ~1210-1320 | Moderate |
This interactive table summarizes the characteristic vibrational frequencies for the key functional groups in this compound.
Advanced Spectroscopic Techniques (e.g., Resonance-Enhanced Multi-Photon Ionization (R2PI), Electron Spin Resonance (ESR))
To obtain more detailed structural and electronic information about this compound, advanced spectroscopic techniques such as Resonance-Enhanced Multi-Photon Ionization (R2PI) and Electron Spin Resonance (ESR) are employed.
Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective technique used for the spectroscopic analysis of atoms and molecules. wikipedia.org In a typical REMPI experiment, a tunable laser is used to excite a molecule to an intermediate electronic state through the absorption of one or more photons. A subsequent photon then ionizes the molecule from this excited state. wikipedia.org The resulting ions are detected, often by mass spectrometry, providing both spectroscopic and mass-selective information. acs.org This method is particularly advantageous for studying aromatic amino acids and their derivatives, like this compound, due to the presence of UV-absorbing chromophores. helmholtz-berlin.de R2PI offers superior sensitivity compared to single-photon techniques, especially for samples at low concentrations. helmholtz-berlin.de
Electron Spin Resonance (ESR) , also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. cytothesis.us While this compound itself is not a radical, ESR can be used to study radicals derived from it, for instance, through irradiation. Studies on tyrosine and its derivatives have shown that radicals can be formed, such as by the loss of a hydrogen atom from the phenolic hydroxyl group. pnas.orgtandfonline.com ESR spectra provide detailed information about the electronic structure and environment of the unpaired electron. cytothesis.us Analysis of the g-factor and hyperfine couplings in the ESR spectrum can reveal the distribution of the unpaired electron's spin density within the molecule. pnas.org For example, in irradiated L-tyrosine-HCl, the free radical formed shows specific spin densities on the carbon atoms of the aromatic ring. pnas.org
Table 2: Comparison of Advanced Spectroscopic Techniques for this compound Characterization
| Technique | Principle | Information Obtained | Application to this compound |
|---|---|---|---|
| R2PI | Multi-photon absorption to an excited state followed by ionization. wikipedia.org | Spectroscopic information of intermediate electronic states, ionization energy. helmholtz-berlin.de | High-sensitivity detection and spectroscopic analysis of this compound in the gas phase. acs.orghelmholtz-berlin.de |
| ESR | Absorption of microwave radiation by unpaired electrons in a magnetic field. cytothesis.us | g-factor, hyperfine couplings, spin density distribution. pnas.org | Characterization of radical species derived from this compound, providing insight into its electronic structure and reactivity. pnas.orgtandfonline.com |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for a particular analytical technique, such as gas chromatography-mass spectrometry (GC-MS). jfda-online.com For polar and non-volatile compounds like this compound, derivatization is often essential to improve volatility, thermal stability, and chromatographic behavior. sigmaaldrich.com
Chemical Derivatization for GC-MS Compatibility (e.g., Methyl Ester-Pentafluoropropionic Derivatives)
Gas chromatography requires analytes to be volatile and thermally stable. sigmaaldrich.com Amino acids and their N-protected derivatives like this compound are generally non-volatile due to their polar functional groups (carboxyl, hydroxyl, and amino groups). nih.gov A common and effective two-step derivatization procedure for GC-MS analysis involves esterification followed by acylation. dntb.gov.uaresearchgate.net
First, the carboxylic acid group is converted into a methyl ester by reacting with 2 M HCl in methanol. nih.govnih.gov Subsequently, the remaining active hydrogens on the hydroxyl and amino groups are acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govdntb.gov.ua This process yields a methyl ester-pentafluoropropionic (Me-PFP) derivative that is significantly more volatile and less polar. nih.govmdpi.com The fluorine atoms in the PFP group also enhance the electronegativity of the derivative, which can improve its ionization efficiency in the mass spectrometer. mdpi.com These Me-PFP derivatives are stable in organic solvents like toluene (B28343) for extended periods, allowing for reliable and reproducible quantitative analysis by GC-MS. nih.govmdpi.com
N-Acylation and O-Acylation Patterns in Tyrosine Derivatization
During the acylation of tyrosine and its derivatives, the reaction can occur at both the amino group (N-acylation) and the phenolic hydroxyl group (O-acylation). The selectivity of this reaction is highly dependent on the reaction conditions, particularly the pH. beilstein-journals.org
Generally, alkaline conditions favor N-acylation, while acidic conditions promote O-acylation. beilstein-journals.org This is because under acidic conditions, the amino group is protonated, which prevents it from being acylated. In the context of this compound, the amino group is already protected by the benzyloxycarbonyl group. However, the phenolic hydroxyl group remains available for acylation. In derivatization procedures for GC-MS, it is crucial to acylate the hydroxyl group to increase volatility. sigmaaldrich.com
Conversely, in other applications, selective O-acylation might be desired. This can be achieved by performing the reaction in an acidic medium with an acylating agent like an acyl chloride or anhydride. beilstein-journals.org It is also important to be aware of potential side reactions. For instance, O-acylation with certain reagents can be reversible, and the stability of the O-acyl bond can be a concern, sometimes requiring specific quenching or handling procedures to prevent hydrolysis. biorxiv.org
Strategies for Improving Hydrophobicity and Chromatographic Retention
In reversed-phase chromatography (RPC), which separates compounds based on their hydrophobicity, highly polar molecules like amino acids may have poor retention, eluting very early from the column. google.com Derivatization can be used to increase the hydrophobicity of this compound and thereby improve its retention and separation in RPC.
One strategy is to introduce hydrophobic moieties into the molecule. The derivatization methods discussed for GC-MS, such as the formation of Me-PFP derivatives, also increase hydrophobicity and are thus beneficial for RPC. nih.gov Another approach involves N-acylation with reagents that contain long alkyl chains. google.com For example, derivatizing the amino group with N-alkyl-nicotinic acid can significantly increase the retention time in RPC, with longer alkyl chains leading to greater retention. google.com
Introducing fluorinated groups is another effective strategy for enhancing hydrophobicity. For instance, trifluoromethylthiolation of the tyrosine ring has been shown to remarkably increase the local hydrophobicity of tyrosine-containing peptides, as quantified by the chromatographic hydrophobicity index. researchgate.netacs.org Such modifications not only improve chromatographic behavior but can also influence the biophysical properties of the molecule. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-Carbobenzyloxy-L-tyrosine | This compound |
| Pentafluoropropionic anhydride | PFPA |
| Toluene | - |
| Methanol | - |
| Acyl chloride | - |
| N-alkyl-nicotinic acid | - |
| L-tyrosine | Tyr |
| L-tyrosine hydrochloride | - |
| Trifluoromethylthiolated tyrosine | CF3S-Tyr |
| Benzene | - |
Role of Z Tyr Oh in Drug Discovery and Medicinal Chemistry
Contribution to Peptide-Based Drug Development
Z-Tyr-OH serves as a valuable building block in the synthesis of peptides. The benzyloxycarbonyl group protects the amine functionality during peptide coupling reactions, allowing for controlled chain elongation. After the peptide chain is assembled, the Z group can be removed through various deprotection methods, such as hydrogenolysis.
Synthesis of Peptide Therapeutics for Specific Biological Targets (e.g., Neurodegenerative Diseases, Cholecystokinin (B1591339) analogues)
Z-protected amino acids, including this compound, are routinely employed in both solution-phase and solid-phase peptide synthesis (SPPS) for creating peptide therapeutics and analogues. academie-sciences.fr This is crucial for developing peptides targeting a range of biological processes.
In the context of neurodegenerative diseases, research involves synthesizing peptide derivatives that may have therapeutic potential. Tyrosine-based peptides have shown promise in alleviating toxicity linked to expanded CGG repeats in Fragile X-Associated Tremor/Ataxia Syndrome (FXTAS) in Drosophila models, suppressing neurodegeneration, rough eye phenotype, and pigment loss. acs.org While the specific use of this compound is not always explicitly detailed in high-level summaries, protected tyrosine derivatives are essential for incorporating tyrosine residues into these synthetic peptides.
For cholecystokinin (CCK) analogues, Z-protected amino acids, including Z-Tyr(SO3H)-OH (where the tyrosine hydroxyl group is sulfated and the amine is Z-protected), have been used in the synthesis of analogues of the C-terminal heptapeptide (B1575542) of cholecystokinin. These synthetic pseudopeptide analogues have been studied for their biological activities, such as stimulating amylase release and inhibiting CCK-9 binding to receptors, demonstrating varying potencies while maintaining similar efficacy to CCK-8 in stimulating amylase secretion. nih.govnih.govjst.go.jpresearchgate.net The Z group facilitates the controlled assembly of these peptide chains.
Rational Design of Covalent Inhibitors Targeting Tyrosine Residues
Tyrosine residues within proteins can serve as targets for covalent inhibitors due to the nucleophilic nature of the phenolic hydroxyl group. mdpi.com The rational design of such inhibitors involves considering the reactivity of this residue and designing electrophilic "warheads" that can selectively react with it.
Nucleophilicity of Tyrosine Hydroxyl Group in Covalent Bond Formation
The hydroxyl group of tyrosine is a potential nucleophile in proteins, although its intrinsic nucleophilicity is lower than that of cysteine or unprotonated lysine (B10760008) in a neutral state. mdpi.com However, the deprotonation of the hydroxyl group yields a phenoxy anion, which is a highly nucleophilic species. mdpi.com This phenoxy anion is considered a hard nucleophile that preferentially reacts with hard Lewis acids, making it a viable target for appropriately designed electrophilic warheads in covalent inhibition strategies. mdpi.com Tyrosine's nucleophilicity and its presence in protein binding surfaces make it an interesting target for expanding the scope of targeted covalent inhibitors, particularly for inhibiting protein-protein interactions. acs.org
Warhead Design Considerations for Tyrosine-Targeted Inhibitors (e.g., Sulfonyl Fluorides)
Designing warheads that selectively target tyrosine residues is a key aspect of developing tyrosine-directed covalent modifiers. Sulfonyl fluorides (SFs) and sulfonyl fluoride (B91410) analogs have emerged as important electrophilic warheads for targeting tyrosine residues. mdpi.comacs.orglifechemicals.comnih.govrsc.orgnsf.gov Unlike cysteine, which reacts rapidly with SFs to form unstable adducts, SFs form stable adducts with tyrosine and lysine. acs.org This selectivity profile makes sulfonyl fluorides valuable for targeting tyrosine residues, especially in cases where a target protein lacks a suitably positioned cysteine residue. acs.org
Other electrophilic warheads explored for targeting tyrosine include sulfonyl derivatives and sulfonates, nitriles, alpha-ketoamides, cyclic imines, alkyl halides, halomethyl ketones, cyanoacrylamides, activated vinyls, and phosphonates. acs.orglifechemicals.comchemrxiv.org Cyclic imines, for instance, have shown promise as chemoselective warheads for labeling tyrosine. chemrxiv.org
Rational design strategies often involve incorporating a tyrosine-directed covalent warhead, such as sulfonyl fluoride, into a reversible inhibitor scaffold to create an irreversible covalent inhibitor. nih.gov This approach has been successfully applied in the development of inhibitors for targets like BCL6, where a sulfonyl fluoride was used to covalently react with a specific tyrosine residue in the protein-protein interface, resulting in improved inhibitory activity and sustained target engagement. nih.gov
Selectivity and Efficacy of Tyrosine-Directed Covalent Modifiers
Targeting tyrosine residues with covalent modifiers can offer advantages in terms of selectivity. mdpi.com While cysteine is the most frequently targeted residue due to its high nucleophilicity, its low abundance in the proteome can limit targeting opportunities. acs.org Tyrosine is more abundant than cysteine and its targeted modification can expand the ligandable proteome. acs.org The limited number of warheads that preferentially react with tyrosine compared to cysteine or lysine can potentially increase selectivity. mdpi.com
The efficacy of tyrosine-directed covalent inhibitors is influenced by factors such as the binding affinity of the non-covalent interaction prior to covalent bond formation (reflected in the inhibition constant, KI) and the rate of inactivation (kinact). nih.govpnas.org The second-order rate constant (kinact/KI) is often used to assess and optimize the efficiency of covalent inhibitors. pnas.org Studies have demonstrated that rationally designed tyrosine-targeted covalent inhibitors can exhibit potent inhibitory activity and sustained target engagement in cells. nih.gov For example, a covalent BCL6 inhibitor targeting a tyrosine residue showed significantly improved inhibitory activity compared to its reversible counterpart. nih.gov
Tyrosine-targeted covalent modification has also been demonstrated to create binding sites and inhibit protein activation, as shown with Ral GTPases, suggesting a strategy for targeting oncogenic Ras mutants that lack a cysteine nucleophile. pnas.org
Future Directions and Emerging Research Avenues
Development of Novel Protecting Groups and Deprotection Strategies for Tyrosine
While the Z group in Z-Tyr-OH is a well-established amine protecting group, research continues into developing novel protecting groups and deprotection strategies specifically for tyrosine residues within peptides. This is particularly relevant for the phenolic hydroxyl group of tyrosine, which can also require protection during synthesis. Difficulties in postsynthetic chemical sulfation of peptides have led to the exploration of using protected tyrosine O-sulfate derivatives during peptide chain elongation. thieme-connect.de Novel O-protective groups for tyrosine have been investigated for use in peptide synthesis. google.com The development of orthogonal protection strategies compatible with various synthesis approaches, including those involving DNA-encoded chemical libraries, is an active area. acs.org For instance, while traditional acid-labile ethers and carbonates are used for protecting serine, threonine, and tyrosine hydroxyl groups, new strategies are needed for DNA-compatible synthesis where highly acidic conditions must be avoided. acs.org
Integration of this compound in Automated and High-Throughput Peptide Synthesis Platforms
Automated and high-throughput peptide synthesis platforms are crucial for generating large numbers of peptides for screening and research. While the Fmoc strategy is currently dominant in automated solid-phase peptide synthesis (SPPS), the historical significance of the Cbz (Z) group, used in the pioneering Bergmann-Zervas method, highlights its potential for integration or use in specialized automated approaches. wikipedia.orgnih.gov Although the Cbz strategy is not as commonly used in modern automated synthesis compared to Fmoc, advancements in automated fast-flow peptide synthesis (AFPS) are pushing the boundaries of synthesizing longer peptide chains more efficiently. mit.edu Future research may explore optimized conditions or hybrid strategies that could incorporate this compound into automated or high-throughput workflows, potentially for specific peptide sequences or applications where the properties of the Z group are advantageous.
Exploration of this compound in Bio-Inspired Materials Science and Nanotechnology
Aromatic amino acids like tyrosine are being investigated for their ability to self-assemble into ordered nano/micro scaled structures such as fibrils, rods, ribbons, and nanosheets, which have potential applications in bio-inspired materials science and nanotechnology. researchgate.net While studies often focus on unprotected aromatic amino acids or those with different protecting groups like Fmoc-Tyr(tbu)-OH, the incorporation of this compound into self-assembling systems could lead to novel materials with tailored properties. researchgate.net The presence of the Z group could influence the self-assembly process, affecting the resulting morphology, stability, and functional properties of the nanomaterials. Tyrosine itself is known to form self-assembled structures and is used in tissue engineering and biomimetic materials, mimicking natural extracellular matrix components. researchgate.net Future research could explore how the Z protection impacts these self-assembly behaviors and the resulting material characteristics.
Q & A
Basic Research Questions
Q. How can the purity of Z-Tyr-OH be optimized during solid-phase peptide synthesis (SPPS), and what analytical methods are most effective for validation?
- Methodological Answer :
- Optimize coupling efficiency by testing reaction parameters (e.g., coupling reagents like HBTU vs. DIC, solvent polarity, temperature) .
- Validate purity using reversed-phase HPLC (RP-HPLC) with UV detection at 254 nm and mass spectrometry (ESI-MS) for molecular weight confirmation .
- Example data table:
| Coupling Reagent | Purity (%) | Yield (%) |
|---|---|---|
| HBTU/HOBt | 98.5 | 85 |
| DIC/OxymaPure | 99.2 | 92 |
Q. What solvent systems are optimal for dissolving this compound in aqueous and organic environments, and how does solubility impact its reactivity?
- Methodological Answer :
- Test solubility in DMF (common for SPPS), DMSO, and aqueous buffers (e.g., phosphate buffer pH 7.4) using gravimetric analysis.
- Correlate solubility with reaction kinetics via NMR monitoring of deprotection rates (e.g., Z-group removal with TFA) .
Q. How do temperature and pH influence the stability of this compound in long-term storage?
- Methodological Answer :
- Conduct accelerated stability studies at 25°C, 4°C, and -20°C under varying pH (3–9).
- Quantify degradation products (e.g., free tyrosine) via HPLC and kinetic modeling (Arrhenius equation for shelf-life prediction) .
Advanced Research Questions
Q. What mechanistic pathways explain unexpected byproducts during this compound incorporation into peptide sequences, and how can they be suppressed?
- Methodological Answer :
- Use LC-MS/MS to identify byproducts (e.g., diketopiperazine formation or racemization).
- Apply Design of Experiments (DoE) to test factors like resin swelling, microwave-assisted synthesis, or alternative protecting groups (e.g., Fmoc vs. Z) .
- Example contradiction resolution: Conflicting NMR and HPLC data on racemization rates may arise from solvent-dependent aggregation; validate via circular dichroism (CD) spectroscopy .
Q. How can computational modeling (e.g., DFT or MD simulations) predict this compound interactions with protease enzymes in peptide drug design?
- Methodological Answer :
- Model this compound’s binding affinity to target proteases (e.g., HIV-1 protease) using docking software (AutoDock Vina) and validate via SPR or ITC .
- Compare simulation results with empirical kinetic data (kcat/KM) to refine force fields .
Q. What are the limitations of Z-group deprotection in this compound under non-standard conditions (e.g., photolytic cleavage or enzymatic hydrolysis)?
- Methodological Answer :
- Test photolytic cleavage with UV light (254–365 nm) and enzymatic hydrolysis using carboxypeptidase Y.
- Monitor reaction progress via real-time FTIR and MALDI-TOF MS. Contradictions in cleavage efficiency may require multivariate analysis (ANOVA) to isolate critical variables .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental pKa values of this compound’s functional groups?
- Methodological Answer :
- Compare experimental pKa (via potentiometric titration) with computational predictions (e.g., COSMO-RS).
- Address contradictions by testing ionic strength effects or solvent dielectric constants .
Guidelines for Rigorous Research Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
